molecular formula C12H15N3O B2773980 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline CAS No. 1006959-24-5

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Cat. No.: B2773980
CAS No.: 1006959-24-5
M. Wt: 217.272
InChI Key: PBCOMRMKZQSYTD-UHFFFAOYSA-N
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Description

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is an organic compound with the molecular formula C12H15N3O It is a derivative of aniline, featuring a pyrazole ring substituted with two methyl groups and connected to an aniline moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Methoxylation: The methylated pyrazole is reacted with an appropriate methoxy reagent to introduce the methoxy group.

    Coupling with Aniline: Finally, the methoxylated pyrazole is coupled with aniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group (if present) to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]benzene
  • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]phenol
  • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]pyridine

Uniqueness

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOMRMKZQSYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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